4-Bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a novel small molecule identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers. []
4-Bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide acts as a Smoothened (SMO) antagonist. [] SMO is a key transmembrane protein involved in the Hedgehog (Hh) signaling pathway. [] By binding to SMO, this compound inhibits the pathway, effectively reducing the expression of Hh target genes. []
Interestingly, 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide demonstrates a downstream inhibitory effect in addition to its primary action on SMO. [] This suggests a potential interaction with other components of the Hh pathway, although the precise mechanism requires further investigation.
The primary application of 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, as suggested by the provided abstract, is as a potential therapeutic agent for cancers driven by aberrant Hedgehog (Hh) signaling. []
Specifically, in a mouse model of pancreatic adenocarcinoma, 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide demonstrated a transient inhibition of tumor growth. [] This effect correlated with a reduction in stromal Gli1 levels, a downstream target gene of the Hh pathway. [] Additionally, it showed greater efficacy in reducing the growth of various tumor cell lines compared to other SMO antagonists, highlighting its potential as a more potent alternative. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: